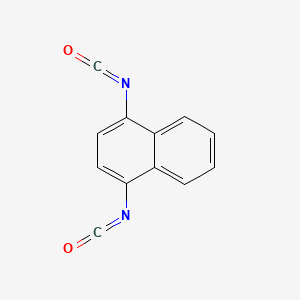
Naphthalene, 1,4-diisocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1,4-diisocyanato-: is an organic compound with the molecular formula C12H6N2O2. It is a derivative of naphthalene, where two isocyanate groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene, 1,4-diisocyanato- typically involves the reaction of 1,4-diaminonaphthalene with phosgene or its derivatives. The process can be summarized in the following steps:
Hydrogenation: 1,4-dinitronaphthalene is hydrogenated in the presence of a catalyst and an organic solvent to produce 1,4-diaminonaphthalene.
Phosgenation: The 1,4-diaminonaphthalene is then reacted with phosgene or a phosgene equivalent such as diphosgene or triphosgene to form Naphthalene, 1,4-diisocyanato-.
Industrial Production Methods: The industrial production of Naphthalene, 1,4-diisocyanato- follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and environmental controls .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene, 1,4-diisocyanato- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Solvents: Organic solvents like toluene and dichloromethane are commonly used to dissolve the reactants and control the reaction environment.
Major Products:
Polyurethanes: Formed by the reaction with diols.
Ureas: Formed by the reaction with amines.
Amines and Carbon Dioxide: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
Chemistry: Naphthalene, 1,4-diisocyanato- is used as a building block in the synthesis of various polymers, particularly polyurethanes. Its reactivity with diols and diamines makes it a valuable compound in polymer chemistry.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of Naphthalene, 1,4-diisocyanato- are studied for their potential use in drug delivery systems and biomedical materials.
Industry: In the industrial sector, Naphthalene, 1,4-diisocyanato- is primarily used in the production of high-performance polyurethanes. These materials are used in coatings, adhesives, sealants, and elastomers. The compound’s ability to form strong and durable polymers makes it essential in automotive, construction, and aerospace industries .
Wirkmechanismus
The mechanism of action of Naphthalene, 1,4-diisocyanato- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles to form covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthalene diisocyanate: Another isomer with isocyanate groups at the 1 and 5 positions.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl diisocyanate (MDI): Another common diisocyanate used in polyurethane production.
Uniqueness: Naphthalene, 1,4-diisocyanato- is unique due to the positioning of its isocyanate groups, which affects its reactivity and the properties of the resulting polymers. Compared to its isomers and other diisocyanates, it offers distinct advantages in terms of the mechanical properties and thermal stability of the polymers formed .
Eigenschaften
CAS-Nummer |
46494-42-2 |
|---|---|
Molekularformel |
C12H6N2O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1,4-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H |
InChI-Schlüssel |
SIZPGZFVROGOIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


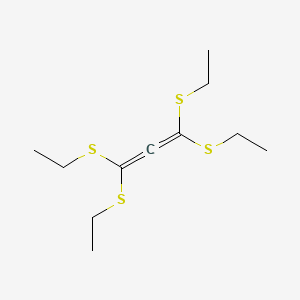
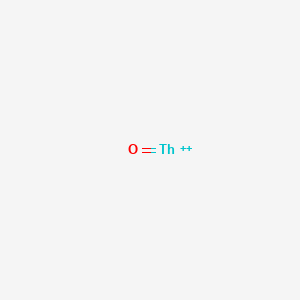
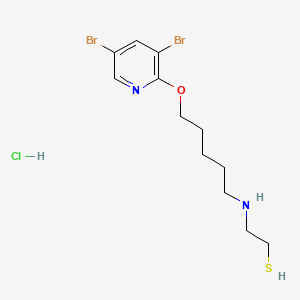
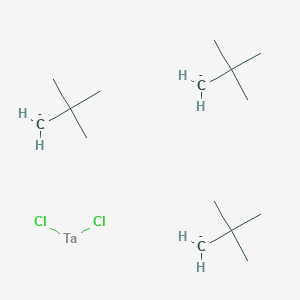

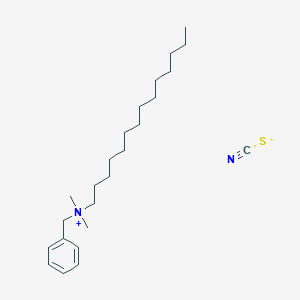



![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)


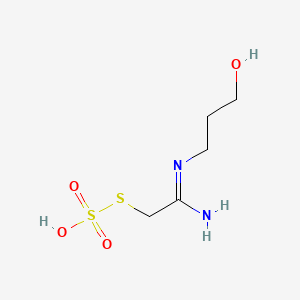
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
